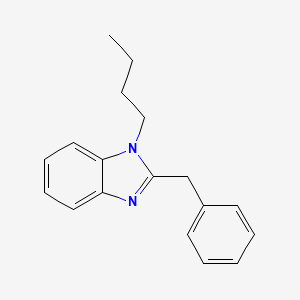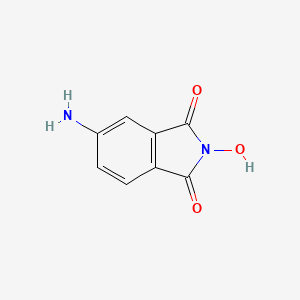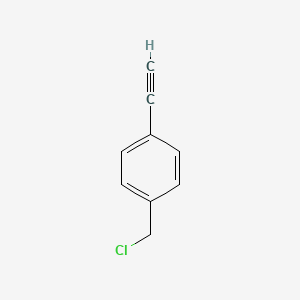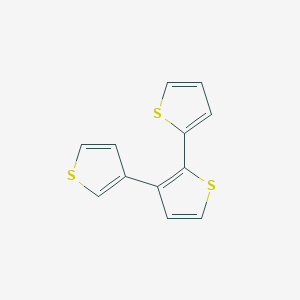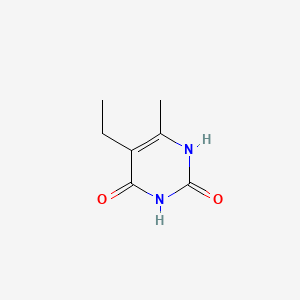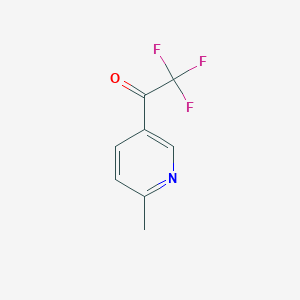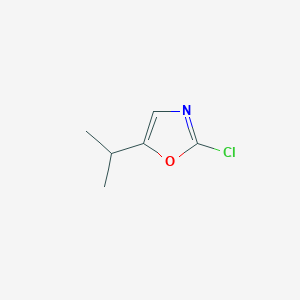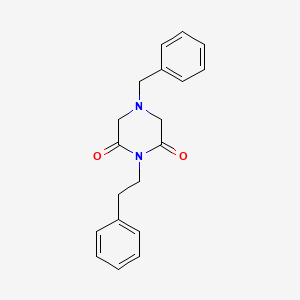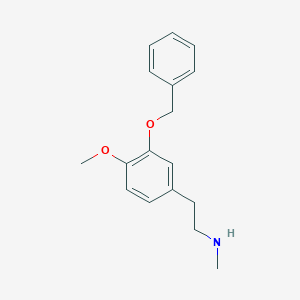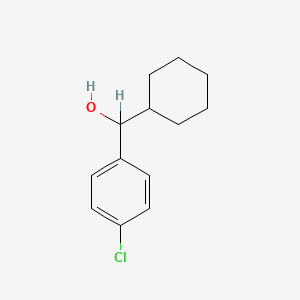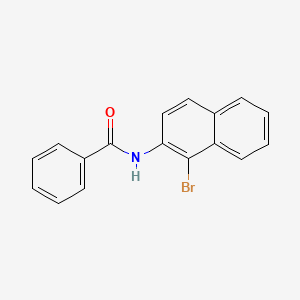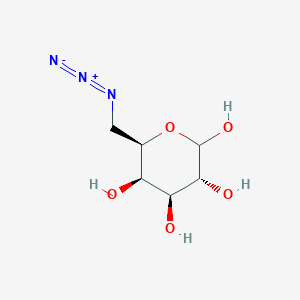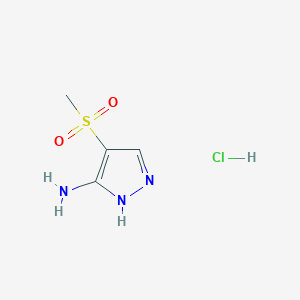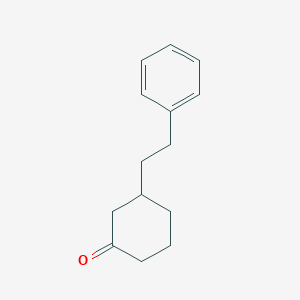
Cyclohexanone, 3-(2-phenylethyl)-
描述
Cyclohexanone, 3-(2-phenylethyl)- is an organic compound that belongs to the class of cyclic ketones It is a derivative of cyclohexanone, where a phenylethyl group is attached to the third carbon of the cyclohexanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 3-(2-phenylethyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions and yields the desired product with good selectivity.
Another method involves the Grignard reaction, where phenylethylmagnesium bromide is reacted with cyclohexanone. This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production of Cyclohexanone, 3-(2-phenylethyl)- often involves the catalytic hydrogenation of phenylethyl-substituted cyclohexene. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature. The hydrogenation reaction selectively reduces the double bond in the cyclohexene ring, yielding the desired cyclohexanone derivative.
化学反应分析
Types of Reactions
Cyclohexanone, 3-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(2-phenylethyl)cyclohexanone carboxylic acid.
Reduction: Formation of 3-(2-phenylethyl)cyclohexanol.
Substitution: Formation of various substituted phenylethyl derivatives.
科学研究应用
Cyclohexanone, 3-(2-phenylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate for the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
作用机制
The mechanism of action of Cyclohexanone, 3-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The ketone group in the compound can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the phenylethyl group can interact with aromatic residues in proteins, potentially modulating their function.
相似化合物的比较
Cyclohexanone, 3-(2-phenylethyl)- can be compared with other similar compounds, such as:
Cyclohexanone: The parent compound, which lacks the phenylethyl group, making it less versatile in terms of chemical reactivity.
Phenylethylamine: A compound with a similar phenylethyl group but lacking the cyclohexanone ring, resulting in different chemical properties and applications.
Cyclohexanol: The reduced form of cyclohexanone, which has different reactivity due to the presence of a hydroxyl group instead of a ketone.
The uniqueness of Cyclohexanone, 3-(2-phenylethyl)- lies in its combination of a cyclic ketone structure with a phenylethyl group, providing a versatile platform for various chemical transformations and applications.
属性
IUPAC Name |
3-(2-phenylethyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENRBZIPFOWPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568924 | |
| Record name | 3-(2-Phenylethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108011-20-7 | |
| Record name | 3-(2-Phenylethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


